6-Ethoxy-2-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

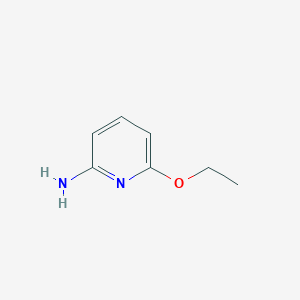

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZIITVWIJSXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343017 | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-42-3 | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Ethoxy-2-pyridinamine CAS number 768-42-3

An In-Depth Technical Guide to 6-Ethoxy-2-pyridinamine (CAS 768-42-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, applications, and safety considerations for this compound, a versatile pyridine derivative. The narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 2-Amino-6-ethoxypyridine, is a substituted pyridine derivative recognized for its significant utility in synthetic chemistry.[1] The molecule incorporates three key functional components: a pyridine ring, a primary amine at the 2-position, and an ethoxy group at the 6-position. This unique arrangement of electron-donating groups on the pyridine scaffold imparts favorable characteristics, such as enhanced solubility and reactivity, making it an ideal intermediate for a wide range of applications.[1]

Its primary value lies in its role as a foundational building block for constructing more complex molecules. Researchers leverage its structure in pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Beyond medicine, it serves as a key intermediate in the production of advanced agrochemicals and in the exploration of new polymers in material science.[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are critical determinants of its handling, reactivity, and suitability for specific applications. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 768-42-3 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Yellow to orange/reddish-brown viscous liquid | [1][3] |

| Purity | ≥ 95% (NMR) to ≥ 98% | [1][4] |

| Boiling Point | 244.7°C at 760 mmHg | [4] |

| Storage Conditions | Store at 0-8 °C in a dry, sealed place | [1][3][4] |

| Synonyms | 2-Amino-6-ethoxypyridine, 6-Ethoxypyridin-2-amine | [1][2][4] |

Structural Elucidation

The structure of this compound is defined by the strategic placement of its functional groups on the pyridine ring. The ethoxy group (-OCH₂CH₃) and the amino group (-NH₂) are both electron-donating, which influences the electron density of the aromatic ring and dictates its reactivity in subsequent chemical transformations.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Purification by Column Chromatography

The basic nature of the pyridine nitrogen necessitates careful selection of the stationary phase to avoid irreversible adsorption or product decomposition.

-

Stationary Phase Selection : Due to the basicity of the pyridine moiety, standard acidic silica gel can cause peak tailing. [5]It is often advantageous to use either:

-

Neutral Alumina : An excellent alternative for basic compounds. [5] * Deactivated Silica Gel : Silica pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic silanol groups. [5]2. Mobile Phase (Eluent) Selection : The optimal eluent is determined by running preliminary thin-layer chromatography (TLC) on the crude product. A common starting point is a solvent system of hexane and ethyl acetate. The polarity is gradually increased by raising the percentage of ethyl acetate until the desired compound has an Rf value of approximately 0.2-0.4. [5]3. Column Packing :

-

Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, low-polarity eluent.

-

Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped. [5]4. Sample Loading :

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Carefully apply the sample to the top of the packed column.

-

-

Elution :

-

Begin elution with the low-polarity mobile phase, collecting fractions.

-

If necessary, employ a gradient elution by gradually increasing the solvent polarity to effectively separate the target compound from impurities. [5]6. Analysis : Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Applications and Chemical Reactivity

The utility of this compound stems from its ability to participate in a wide array of chemical reactions, serving as a versatile scaffold for building molecular complexity. [1]

Key Application Areas:

-

Pharmaceutical Development : It is a pivotal intermediate for synthesizing biologically active molecules. The pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. [1][6]Its derivatives are explored for treating neurological disorders and potentially as kinase inhibitors for oncology applications. [1][7]* Agrochemical Chemistry : Used in the formulation of modern pesticides and herbicides, where the pyridine scaffold can enhance efficacy and selectivity. [1]* Material Science : The compound's structure is explored for creating specialty polymers with enhanced thermal stability and chemical resistance. [1]* Coordination Chemistry : The nitrogen atoms in the ring and the amino group can act as ligands, binding to metal ions. This property is useful for creating metal complexes for catalysis and sensor technology. [1][8]

Chemical Reactivity Profile

The molecule's reactivity is governed by its functional groups. The electron-donating amino and ethoxy groups activate the pyridine ring, particularly for electrophilic substitution, while also providing sites for nucleophilic reactions.

Caption: Key reactive sites on the this compound molecule.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS). [2]

Table 2: GHS Hazard Classification

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |

| Source: PubChem.[2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [9]* Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [9]* Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C. [1][3]* First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water. [9] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9] * Ingestion : If swallowed, give water to drink (two glasses at most) and seek immediate medical advice. [9]

-

Conclusion

This compound (CAS 768-42-3) is a high-value chemical intermediate whose utility is firmly established in pharmaceutical, agrochemical, and material science research. Its distinct structural features—an activated pyridine ring flanked by an amino and an ethoxy group—provide a versatile platform for synthetic diversification. Understanding its physicochemical properties, reactivity, and proper handling protocols enables researchers to safely and effectively harness its potential in the development of novel and innovative chemical entities.

References

-

This compound | C7H10N2O | CID 586710. PubChem. [Link]

-

Synthesis of 6-ethoxy-N²,N⁴-bis(2-(pyridin-2-yl)ethyl)-1,3,5-triazine-2,4-diamine. ResearchGate. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. National Center for Biotechnology Information. [Link]

-

This compound (C7H10N2O). PubChemLite. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

6-Ethoxy-5-fluoropyridin-3-amine | C7H9FN2O | CID 55253199. PubChem. [Link]

-

Pyridine, 2-ethoxy- - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

6-(4-Ethoxyphenyl)pyridin-2-amine | CAS#:1216286-25-7. Chemsrc. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H10N2O | CID 586710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 768-42-3 [m.chemicalbook.com]

- 4. CAS 768-42-3 | this compound - Synblock [synblock.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 1354916-04-3 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 6-Ethoxy-2-pyridinamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 6-Ethoxy-2-pyridinamine (CAS No. 768-42-3). As a versatile pyridine derivative, this compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive amino group and the solubility-enhancing ethoxy substituent, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical development, and materials science. This document synthesizes the available technical data, outlines potential synthetic and reactive pathways, and explores the compound's significance in modern research and development.

Section 1: Core Molecular and Physical Properties

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. The presence of both an electron-donating ethoxy group and an amino group on the pyridine ring significantly influences its chemical reactivity and physical characteristics.

Structural and Chemical Identifiers

A clear identification of this compound is fundamental for any research or development activity. The key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 6-ethoxypyridin-2-amine[1] |

| Synonyms | 2-Amino-6-ethoxypyridine, 6-Ethoxypyridin-2-amine[2] |

| CAS Number | 768-42-3[2] |

| Molecular Formula | C₇H₁₀N₂O[2] |

| Molecular Weight | 138.17 g/mol [1][2] |

| Canonical SMILES | CCOC1=CC=CC(=N1)N[1] |

| InChI Key | VRZIITVWIJSXOA-UHFFFAOYSA-N[1] |

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Yellow to Orange-reddish brown viscous liquid | [1][3] |

| Purity | ≥95% (NMR) to ≥98% | [2] |

| Storage Conditions | 0-8 °C, sealed, dry, light-proof | [2] |

| Boiling Point | Data not readily available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Data not readily available | |

| Solubility | Known for its enhanced solubility, particularly in organic solvents.[2] Specific quantitative data is not extensively documented. | |

| XLogP3 | 1.2 | [1] |

Section 2: Spectroscopic and Analytical Characterization

While specific, publicly available spectra for this compound are limited, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features. This is crucial for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the protons of the amino group. The aromatic protons will appear as multiplets in the downfield region (typically 6.0-8.5 ppm). The quartet of the -OCH₂- protons and the triplet of the -CH₃ protons of the ethoxy group will be in the upfield region. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbons of the ethoxy group will be found in the upfield region, with the -OCH₂- carbon being more downfield than the -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key vibrational modes:

-

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3250-3480 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the NH₂ group is expected around 1650 cm⁻¹.

-

C=C and C=N Stretching: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is expected in the 1260-1330 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates a molecular ion peak [M]⁺ at m/z 138, consistent with its molecular weight. A significant fragment is observed at m/z 123, which corresponds to the loss of a methyl group (-CH₃).[1]

Section 3: Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its amino group and the pyridine ring.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from the commercially available raw materials, which include 2,6-Dibromopyridine, sodium ethoxide (from sodium and ethanol or commercially sourced), and ammonium hydroxide.[4] The synthesis would likely proceed via a two-step nucleophilic aromatic substitution (SₙAr) reaction.

Caption: Proposed two-step synthesis of this compound.

Illustrative Step-by-Step Protocol:

-

Step 1: Ethoxylation: 2,6-Dibromopyridine is reacted with one equivalent of sodium ethoxide in a suitable solvent like ethanol or DMF. The reaction is typically heated to drive the substitution of one bromine atom with the ethoxy group, yielding 6-Bromo-2-ethoxypyridine. The selectivity for mono-substitution is controlled by stoichiometry.

-

Step 2: Amination: The resulting 6-Bromo-2-ethoxypyridine is then subjected to a second nucleophilic substitution with a source of ammonia, such as aqueous ammonium hydroxide, often in the presence of a copper catalyst and under pressure in a sealed vessel to facilitate the displacement of the remaining bromine atom with an amino group.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography to yield pure this compound.

Chemical Reactivity and Key Reactions

The chemical utility of this compound stems from its ability to participate in a variety of chemical transformations.[2]

-

Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with various electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for incorporating the 2-aminopyridine scaffold into larger molecules.

-

Coupling Reactions: The amino group can be diazotized and subsequently replaced, although palladium-catalyzed cross-coupling reactions are more common for functionalizing the pyridine ring. For instance, if the starting material were a halogenated version of this compound, it could readily participate in Suzuki, Heck, or Buchwald-Hartwig couplings to form C-C or C-N bonds.

Caption: Key reactions involving the amino group of this compound.

Section 4: Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.[2][3]

Pharmaceutical Development

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs. This compound serves as a key starting material in the synthesis of novel therapeutic agents.[2]

-

Neurological Disorders: It is used as a building block for drugs targeting neurological conditions.[2] The aminopyridine class of drugs is known to act on ion channels, and derivatives of this compound could be explored for similar activities.[5]

-

Oncology: The aminopyridine moiety is a common feature in many kinase inhibitors. By modifying the amino group and other positions on the ring, libraries of compounds can be generated and screened for anticancer activity. Structurally related bipyridine derivatives have shown promise by inducing apoptosis in cancer cells.[5]

Caption: Workflow for utilizing this compound in drug discovery.

Agrochemical Chemistry

This compound is also an important intermediate in the production of modern agrochemicals. It is used in the formulation of more effective and selective pesticides and herbicides, contributing to improved crop yields.[2]

Material Science and Coordination Chemistry

The potential of this compound is being explored in material science for the creation of advanced polymers with enhanced thermal stability and chemical resistance.[2] Furthermore, it can act as a ligand in coordination chemistry, aiding in the study of metal complexes that have applications in catalysis and sensor technology.[3]

Section 5: Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[1]

-

Eye Damage/Irritation: Causes serious eye irritation (H319).[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed or on skin, seek immediate medical attention.

Section 6: Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in medicine, agriculture, and material science. Its favorable physicochemical properties, conferred by the ethoxy group, combined with the versatile reactivity of the 2-aminopyridine core, ensure its continued importance in the development of novel and functional molecules. While there are gaps in the publicly available quantitative data for this specific compound, this guide provides a robust framework based on existing information and well-established chemical principles to support its use in research and development.

References

-

PubChemLite. (n.d.). This compound (C7H10N2O). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Int. J. Chem. Sci.: 8(2), 2010, 1071-1079. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Ethoxy-2-pyridinamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxy-2-pyridinamine (CAS No: 768-42-3), a key building block in modern medicinal and materials chemistry. The document elucidates the structural characteristics, including its SMILES notation, and offers a detailed, field-proven perspective on its synthesis, reactivity, and diverse applications. Particular emphasis is placed on its role in pharmaceutical development and agrochemical innovation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights.

Introduction

This compound, also known as 2-Amino-6-ethoxypyridine, is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique electronic and steric properties, conferred by the presence of both an amino and an ethoxy group on the pyridine ring, make it a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] The ethoxy group enhances its solubility and reactivity, rendering it an ideal candidate for various chemical transformations.[1][2] This guide will delve into the core structural information, a plausible and robust synthetic protocol, and the multifaceted applications of this important compound.

Structural Information and Core Properties

The fundamental identity of any chemical compound lies in its structure. The arrangement of atoms and bonds in this compound dictates its physical and chemical behavior.

Chemical Structure and Identifiers

-

IUPAC Name: 6-ethoxypyridin-2-amine[2]

-

Molecular Formula: C₇H₁₀N₂O[2]

-

SMILES: CCOC1=CC=CC(=N1)N[2]

-

CAS Number: 768-42-3[2]

-

Molecular Weight: 138.17 g/mol [2]

The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear notation of the molecule's structure, which is invaluable for computational chemistry and database searches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Yellow to orange-reddish brown viscous liquid | [1][3] |

| Storage Temperature | 2-8°C | [3] |

| XlogP (predicted) | 1.2 | [4] |

| Monoisotopic Mass | 138.07932 Da | [4] |

These properties are crucial for handling, storage, and designing experimental conditions involving this reagent.

Synthesis of this compound: A Methodological Approach

While various synthetic routes to substituted aminopyridines exist, a common and effective method for the preparation of this compound involves the nucleophilic aromatic substitution of a suitable precursor. Based on analogous reactions, a reliable synthesis can be achieved by reacting 2-amino-6-chloropyridine with sodium ethoxide.[1]

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the ethoxide ion on the electron-deficient carbon atom bearing the chlorine atom in the pyridine ring. The pyridine nitrogen atom activates the ring towards such substitutions, particularly at the 2- and 6-positions.

Sources

synthesis and characterization of 6-Ethoxy-2-pyridinamine

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-2-pyridinamine

Abstract

This compound is a versatile pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1] Its structure, featuring both an activating amino group and a modifiable ethoxy group, makes it an attractive intermediate for developing novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed purification protocols, and a thorough analysis of its characterization using modern spectroscopic techniques. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its successful application.

Introduction and Strategic Importance

The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The specific substitution pattern of this compound (also known as 2-Amino-6-ethoxypyridine) offers a unique combination of electronic and steric properties. The amino group at the 2-position and the ethoxy group at the 6-position both act as electron-donating groups, activating the pyridine ring towards certain electrophilic substitutions while also providing sites for further chemical modification. This compound is a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.[1][2] Its applications extend to agricultural chemistry, where it is used in the formulation of specialized pesticides and herbicides.[1]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a readily available starting material, 2-amino-6-chloropyridine, and displaces the chloro substituent with an ethoxide nucleophile.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored in this system due to the presence of the electron-withdrawing nitrogen atom within the pyridine ring, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. The reaction is driven to completion by the formation of a stable salt byproduct (NaCl).

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-6-chloropyridine

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a dry three-neck flask under an inert atmosphere, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.1 eq) in small portions, controlling the exothermic reaction and hydrogen evolution. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-amino-6-chloropyridine (1.0 eq) dissolved in a minimal amount of anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water. Reduce the volume of the solvent using a rotary evaporator.

-

Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, typically a yellow liquid or low-melting solid, requires purification to remove unreacted starting materials and byproducts.

Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford pure this compound.[1]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the comprehensive characterization of the final product.

Physical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-ethoxypyridin-2-amine | [3] |

| Synonyms | 2-Amino-6-ethoxypyridine | [1] |

| CAS Number | 768-42-3 | [1][3] |

| Molecular Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Monoisotopic Mass | 138.079312947 Da | [3][4] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted chemical shifts for this compound in CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.2 - 7.4 | Triplet (t) | 1H | H-4 |

| Aromatic H | 6.2 - 6.4 | Doublet (d) | 1H | H-3 or H-5 |

| Aromatic H | 6.0 - 6.2 | Doublet (d) | 1H | H-3 or H-5 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Protons |

| -OCH₂- | ~4.3 | Quartet (q) | 2H | Ethoxy Methylene |

| -CH₃ | ~1.4 | Triplet (t) | 3H | Ethoxy Methyl |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic C | ~162 | C-6 (C-OEt) |

| Aromatic C | ~158 | C-2 (C-NH₂) |

| Aromatic C | ~139 | C-4 |

| Aromatic C | ~105 | C-5 |

| Aromatic C | ~98 | C-3 |

| -OCH₂- | ~61 | Ethoxy Methylene |

| -CH₃ | ~15 | Ethoxy Methyl |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak in an electron ionization (EI) spectrum would be at m/z = 138. A common fragmentation pattern would involve the loss of an ethyl radical (•CH₂CH₃) to give a peak at m/z = 109, or the loss of an ethoxy radical (•OCH₂CH₃) to give a peak at m/z = 93. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₇H₁₀N₂O.[3][4]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Ethoxy) |

| 1640 - 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ |

| 1330 - 1260 | C-N Stretch | Aromatic Amine (C-N) |

These bands are characteristic of primary aromatic amines and aryl ethers, confirming the successful synthesis of the target structure.[5][6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via nucleophilic aromatic substitution. The provided protocols for reaction, purification, and characterization serve as a complete reference for researchers. The comprehensive analytical data, including predicted NMR, IR, and MS spectra, provide a benchmark for verifying the structural integrity and purity of the synthesized compound. By understanding the underlying principles and adhering to the described methodologies and safety precautions, scientists can confidently produce and utilize this valuable chemical intermediate for advanced research and development projects.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 586710, this compound. Available: [Link]

-

Khelfa, S., Touil, M., Setifi, Z., & Glidewell, C. (2018). Synthesis of 6-ethoxy-N²,N⁴-bis(2-(pyridin-2-yl)ethyl)-1,3,5-triazine-2,4-diamine. ResearchGate. Available: [Link]

-

PubChemLite. (n.d.). This compound (C7H10N2O). Available: [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of 2‐amino‐5‐ethoxypyridine. ResearchGate. Available: [Link]

-

Griffin, R. J., et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. MedChemComm. Available: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a chemical synthesis paper. Available: [Link]

- Siegemund, G., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available: [Link]

-

Greenhouse, J., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

-

SpectraBase. (n.d.). 2-Methoxy-6-(methylamino)pyridine. Available: [Link]

-

Eriksson, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available: [Link]

-

NIST. (n.d.). 6-Ethoxyquinaldine. NIST WebBook. Available: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Available: [Link]

-

ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[3][4]naphthyridine-3-carboxylic Acid Benzylamide. Available: [Link]

-

Bulgarian Academy of Sciences. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Available: [Link]

-

Puterová, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. This compound | C7H10N2O | CID 586710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 6-Ethoxy-2-pyridinamine derivatives

An In-Depth Technical Guide on the Biological Activity of 2-Aminopyridine Derivatives, with a Focus on the 6-Ethoxy-2-pyridinamine Scaffold

Abstract

The 2-aminopyridine moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities associated with 2-aminopyridine derivatives, with a particular emphasis on their role as potent anticancer, antimicrobial, and neuroprotective agents. While direct biological data on this compound derivatives are not extensively documented, this guide will treat it as a key building block, exploring the activities of the broader class to inform and guide future research into this promising, yet underexplored, chemical space. We will delve into mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The 2-Aminopyridine Core Scaffold

Pyridine and its derivatives are fundamental components in many natural products, vitamins, and pharmaceuticals.[1] Among them, the 2-aminopyridine structure is of paramount importance, serving as a precursor for a wide variety of heterocyclic compounds with significant therapeutic potential.[2][3] This scaffold is present in numerous approved drugs, highlighting its clinical relevance.

The this compound (CAS 768-42-3) variant is a particularly interesting starting material for drug discovery.[4][5] The presence of an ethoxy group at the 6-position can enhance both solubility and reactivity, making it an ideal intermediate for synthesizing novel therapeutic agents.[6] This modification allows for the creation of compounds with potentially improved efficacy and selectivity for specific biological pathways.[6] Although the biological profile of this compound itself is not well-characterized in public literature, its potential as a building block for developing drugs against neurological disorders and other conditions is recognized.[6][7] This guide synthesizes data from the broader 2-aminopyridine class to extrapolate potential therapeutic applications and provide a strategic framework for future investigation.

Key Biological Activities and Mechanisms of Action

The versatility of the 2-aminopyridine scaffold has led to the discovery of derivatives with a wide spectrum of biological activities. The primary areas of interest include oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity & Protein Kinase Inhibition

The most extensively documented activity of 2-aminopyridine derivatives is their potent anticancer effect, which is often mediated by the inhibition of protein kinases.[8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9]

Mechanism of Action: The Hinge-Binding Motif

The 2-aminopyridine core functions as an excellent "hinge-binding" motif. The pyridine nitrogen can accept a hydrogen bond, while the exocyclic amino group can donate a hydrogen bond. This pattern allows the molecule to dock into the ATP-binding pocket of many kinases, forming critical interactions with the "hinge region" that connects the N- and C-terminal lobes of the enzyme. This occupation of the ATP pocket prevents the kinase from phosphorylating its downstream substrates, thereby blocking the signaling pathway.

Caption: General mechanism of kinase inhibition by a 2-aminopyridine scaffold.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical for cell cycle regulation, and their overactivity is common in cancer. Novel 2-amino-pyridine derivatives have been designed as potent CDK inhibitors.[10] For instance, a series of derivatives was evaluated for activity against CDK8, a transcriptional kinase implicated in colon cancer. Compound 29 from this series showed a strong inhibitory IC50 value of 46 nM.[10] The structure-activity relationship (SAR) studies revealed that introducing hydrophobic substituents on an adjacent benzene ring was beneficial for improving activity.[10] Similarly, dual inhibitors targeting both CDKs and histone deacetylases (HDACs) have been developed, showing potent antiproliferative effects in both solid tumors and hematological malignancies.[11]

Case Study: PIM-1 Kinase Inhibition

PIM-1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation. It is a key target in cancers like breast cancer. Several pyridine-based compounds have shown potent PIM-1 inhibitory activity.[12] In one study, compounds were evaluated against the MCF-7 breast cancer cell line, with the most potent derivative, compound 12 , exhibiting an IC50 of 14.3 nM against PIM-1 kinase, a value comparable to the well-known inhibitor Staurosporine.[12]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the reported in vitro activity of various 2-aminopyridine derivatives against cancer cell lines and protein kinases.

| Compound Class/Example | Target | Cell Line / Assay | IC50 / Activity | Reference |

| Novel 2-amino-pyridine (Cmpd 29) | CDK8 | Enzyme Assay | 46 nM | [10] |

| Aminopyridine-based (Cmpd 8e) | CDK9 / HDAC1 | Enzyme Assay | 88.4 nM / 168.9 nM | [11] |

| Nicotinonitrile (Cmpd 12) | PIM-1 Kinase | Enzyme Assay | 14.3 nM | [12] |

| Pyranopyridine (Cmpd 12 & 14) | Cytotoxicity | HepG2, HCT116 | More potent than Doxorubicin | [1] |

| Pyrido[2,3-d]pyrimidine | Tyrosine Kinases | Enzyme Assay | Varies (Potent) | [9] |

| Pyridine Derivatives | Cytotoxicity | Leukemia Cell Lines | log(10) GI(50) = -4.7 | [13] |

Antimicrobial Activity

The 2-aminopyridine scaffold is also a valuable pharmacophore for developing antimicrobial agents.[1][2] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[2][14]

Mechanism of Action

The mechanisms of antimicrobial action can be diverse. For bacteria, some derivatives are thought to interfere with DNA synthesis or other essential metabolic pathways.[15] In the case of Mycobacterium tuberculosis, thiosemicarbazone derivatives of pyridine have been synthesized and shown to be highly effective, particularly against drug-resistant strains.[14]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class/Example | Target Organism | MIC (Minimum Inhibitory Conc.) | Reference |

| 2-amino-3-cyanopyridine (Cmpd 2c) | S. aureus, B. subtilis | 0.039 µg/mL | [2] |

| Thiosemicarbazone (Cmpd 5 & 7) | M. tuberculosis (Standard) | 2 µg/mL | [14] |

| Thiosemicarbazone (Cmpds 4-9) | M. tuberculosis (Resistant) | 0.5–4 µg/mL | [14] |

Neuroprotective Activity

Emerging research has highlighted the potential of 2-aminopyridine derivatives in treating neurodegenerative diseases like Alzheimer's. The aggregation of the amyloid-β (Aβ) peptide is a key pathological event in the disease.[16]

Mechanism of Action: Inhibition of Aβ Aggregation

Specifically designed 2,6-disubstituted pyridine derivatives have been shown to inhibit the aggregation of Aβ.[16] These molecules are designed to interact with the β-sheet conformation of the Aβ peptide through specific hydrogen bond patterns (donor-acceptor-donor), disrupting the aggregation process. SAR studies have shown that compounds with multiple 2,6-diaminopyridine units connected by short linkers are the most potent inhibitors.[16]

Experimental Protocols & Methodologies

To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities of this compound derivatives.

General Workflow for Screening Derivatives

The following workflow provides a logical progression from initial synthesis to biological characterization.

Caption: A typical workflow for the discovery of bioactive 2-aminopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from methodologies used for PIM-1 and other kinase assays and measures the ability of a compound to inhibit the phosphorylation of a substrate.[9][12]

Principle: A kinase reaction is performed in a microplate well coated with a specific substrate. Phosphorylation is detected using a phospho-specific antibody conjugated to an enzyme (like HRP), which generates a colorimetric signal. A decrease in signal indicates inhibition.

Materials:

-

Recombinant human kinase (e.g., PIM-1)

-

Kinase-specific substrate-coated 96-well plates

-

Test compounds (dissolved in DMSO)

-

ATP solution

-

Kinase assay buffer

-

Phospho-specific primary antibody-HRP conjugate

-

Wash buffer (e.g., PBST)

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Reaction Setup: Add 25 µL of the diluted test compound or control to the substrate-coated wells.

-

Initiate Reaction: Add 25 µL of the kinase enzyme solution to each well (except the "no enzyme" control). Incubate for 10 minutes at room temperature.

-

Start Phosphorylation: Add 50 µL of ATP solution to all wells to start the reaction. Incubate for 60-90 minutes at 30°C.

-

Washing: Stop the reaction by emptying the wells and washing 3-4 times with 200 µL of wash buffer per well.

-

Antibody Binding: Add 100 µL of the phospho-specific antibody-HRP conjugate to each well. Incubate for 60 minutes at room temperature.

-

Final Washing: Repeat the washing step (Step 5) to remove unbound antibody.

-

Signal Detection: Add 100 µL of TMB substrate to each well. Allow color to develop for 15-30 minutes in the dark.

-

Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Antibacterial Susceptibility Test (Disk Diffusion & MIC)

This protocol is based on standard methods for determining antibacterial activity.[2]

Part A: Disk Diffusion Assay (Qualitative Screening)

-

Prepare Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton) to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration) onto a disk. Include a positive control (standard antibiotic) and a negative control (solvent vehicle).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disk. A larger zone indicates greater activity.

Part B: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Prepare Dilutions: In a 96-well microplate, perform a two-fold serial dilution of each active test compound in broth.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR) and Future Directions

SAR studies are critical for optimizing lead compounds. For 2-aminopyridine derivatives, several key trends have emerged.

Caption: Key sites for modification on the 2-aminopyridine scaffold for SAR studies.

-

Substituents on Adjacent Rings: For kinase inhibitors, the introduction of hydrophobic groups on aryl rings attached to the core scaffold generally enhances potency, likely by accessing hydrophobic pockets near the ATP-binding site.[10]

-

Substitution on the Pyridine Core: The position and nature of substituents on the pyridine ring itself can dramatically alter activity. For instance, modifying the 6-position (as in this compound) can influence solubility and pharmacokinetic properties.[6]

-

Amino Group Modification: While the primary amine is often crucial for hinge-binding, its substitution can be explored to fine-tune binding affinity or introduce new interaction vectors.[17]

Future Perspectives: The 2-aminopyridine scaffold remains a highly fruitful area for drug discovery. The specific subclass of this compound derivatives is ripe for exploration. Future research should focus on:

-

Synthesis of Novel Libraries: Creating diverse libraries of compounds using this compound as a starting material.

-

Broad Biological Screening: Testing these new derivatives against a wide panel of cancer cell lines, kinases, and microbial strains.

-

Pharmacokinetic Profiling: Evaluating how the 6-ethoxy group impacts critical drug properties like absorption, distribution, metabolism, and excretion (ADME).

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and pathways they modulate.

By leveraging the established potential of the 2-aminopyridine core, a systematic investigation into this compound derivatives promises to yield novel candidates for the next generation of therapeutics.

References

- Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.

-

Wang, et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

-

El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Onojo, O. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Jurnal Kimia Sains dan Aplikasi. [Link]

-

MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

-

Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hennessy, E. J., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Onajole, O. K., et al. (2020). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. [Link]

-

Więckowska, A., et al. (2021). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules. [Link]

-

Al-Ostath, A. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

Farghaly, T. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. CAS 768-42-3 | this compound - Synblock [synblock.com]

- 5. This compound | C7H10N2O | CID 586710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Coordination Chemistry of 6-Ethoxy-2-pyridinamine: A Ligand for Versatile Catalysis and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2-pyridinamine is a versatile pyridinamine derivative that has garnered significant interest as a ligand in coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-donating amino and ethoxy groups and the coordinating pyridine nitrogen, make it a valuable building block for the synthesis of a diverse array of metal complexes. This technical guide provides a comprehensive overview of the synthesis, structural features, and coordination behavior of this compound, with a particular focus on the applications of its metal complexes in catalysis and materials science. Detailed experimental protocols for the synthesis of the ligand and its coordination compounds are presented, alongside a thorough analysis of their characterization data. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel catalysts, functional materials, and therapeutic agents.

Introduction

The field of coordination chemistry continually seeks novel ligands that can impart specific and desirable properties to metal centers. Among the vast landscape of ligand design, 2-aminopyridine derivatives have emerged as a privileged scaffold due to their versatile coordination modes and the rich reactivity of their metal complexes.[1] The introduction of an ethoxy group at the 6-position of the pyridine ring, affording this compound, further modulates the ligand's electronic and steric profile, enhancing its potential in various applications.[2]

The presence of three potential donor atoms—the pyridine ring nitrogen, the exocyclic amino nitrogen, and the etheric oxygen of the ethoxy group—allows for a range of coordination behaviors, including monodentate, bidentate, and bridging modes. This versatility, coupled with the electron-donating nature of the substituents, influences the stability, reactivity, and electronic properties of the resulting metal complexes. These characteristics are pivotal in the design of catalysts for organic transformations, the development of advanced materials with tailored properties, and the synthesis of biologically active compounds.[2][3]

This guide will delve into the fundamental aspects of this compound as a ligand, providing a detailed examination of its synthesis, structural properties, and coordination chemistry. Furthermore, it will explore the burgeoning applications of its metal complexes, offering insights into their catalytic prowess and potential in materials science.

Ligand Synthesis and Characterization

A robust and efficient synthesis of this compound is crucial for its widespread application. The most common and practical approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-6-chloropyridine, with sodium ethoxide.[4][5]

Synthesis of this compound

The synthesis proceeds via the displacement of the chloro group at the 6-position of the pyridine ring by the ethoxide nucleophile. The reaction is typically carried out in ethanol, which serves as both the solvent and the source of the ethoxide ion upon reaction with a strong base like sodium metal.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 6-Ethoxy-2-pyridinamine Analogs

Foreword: The Strategic Imperative for Novel Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them compelling therapeutic targets. The 2-aminopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. This guide focuses on a specific, yet promising, member of this family: 6-Ethoxy-2-pyridinamine. While not extensively characterized in the public domain, its structural features—the foundational 2-aminopyridine core and a modifiable 6-ethoxy group—present a compelling hypothesis for its potential as a precursor to a new generation of targeted therapies. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to explore and validate the therapeutic targets of novel analogs derived from this scaffold.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the limited direct biological data on this compound, our strategy is rooted in chemical similarity and the well-documented activities of structurally related 2-aminopyridine derivatives.[1][2] Extensive research has demonstrated that this scaffold is a highly effective kinase hinge-binder.[1] Based on a comprehensive review of existing literature, we hypothesize that analogs of this compound are likely to exhibit inhibitory activity against key oncogenic kinases. We have therefore prioritized three high-value, clinically relevant kinase targets for initial investigation:

-

Janus Kinase 2 (JAK2): A critical mediator of cytokine and growth factor signaling.[3] Activating mutations, such as JAK2 V617F, are primary drivers of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[4] Multiple studies have successfully developed potent and selective JAK2 inhibitors based on the 2-aminopyridine scaffold.[4][5][6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The principal transducer of pro-angiogenic signals initiated by VEGF.[6] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, thereby starving tumors of essential nutrients and oxygen.[8] Pyridine-based derivatives have been successfully designed as potent VEGFR-2 inhibitors.[9][10]

-

B-Raf Kinase: A key component of the MAPK/ERK signaling pathway. The activating B-Raf V600E mutation is found in over 50% of melanomas and a significant fraction of other cancers.[5] The development of B-Raf inhibitors has revolutionized the treatment of metastatic melanoma, and aminopyridine-based compounds have been explored as potent inhibitors of this kinase.[11][12][13]

The 6-ethoxy group on the pyridine ring serves as a crucial synthetic handle. Its modification can influence solubility, metabolic stability, and, most importantly, selectivity and potency by exploring interactions with solvent-exposed regions of the kinase active site.

Target Deep Dive & Signaling Pathways

A thorough understanding of the target's role in cellular signaling is fundamental to designing effective validation assays and interpreting their results.

Janus Kinase 2 (JAK2)

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune response.[3] In normal physiology, the pathway is tightly regulated. However, in many cancers, particularly hematological malignancies, constitutive activation of this pathway due to mutations like JAK2 V617F leads to uncontrolled cell growth.[4] Inhibition of JAK2 aims to directly shut down this aberrant signaling at its source.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6] The VEGF/VEGFR-2 signaling pathway is a master regulator of this process.[8] Tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering downstream signaling that promotes their proliferation, migration, and survival.[14] Blocking VEGFR-2 kinase activity is a potent anti-angiogenic strategy.

B-Raf Kinase

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that controls cell growth, proliferation, and survival. The B-Raf V600E mutation locks the kinase in a constitutively active conformation, leading to persistent downstream signaling and uncontrolled cell proliferation, a hallmark of melanoma and other cancers.[5] B-Raf inhibitors are designed to specifically block the activity of this mutated protein.

Experimental Protocols for Target Validation

The validation of a potential drug target involves a tiered approach, beginning with direct biochemical assays and progressing to more physiologically relevant cell-based models.[15] The following protocols provide a robust framework for assessing the inhibitory potential of novel this compound analogs against our prioritized targets.

Workflow for Initial Screening and Validation

A logical progression of experiments is crucial for efficient and cost-effective drug discovery. The workflow should prioritize biochemical assays for initial hit identification and potency determination, followed by cell-based assays to confirm on-target activity and assess cellular effects.

Tier 1: In Vitro Biochemical Kinase Assays

These assays provide the most direct measure of an inhibitor's ability to block the enzymatic activity of the target kinase.[10] Luminescence-based assays, which measure ATP consumption (e.g., Kinase-Glo® or ADP-Glo™), are highly sensitive, amenable to high-throughput screening, and commercially available in kit formats.[6][9][12][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant JAK2, VEGFR-2, and B-Raf V600E kinases.

Principle: The kinase reaction consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

General Protocol (ADP-Glo™ Example):

-

Compound Preparation: Prepare a 10-point serial dilution of the this compound analogs in 100% DMSO, starting from a high concentration (e.g., 1 mM). Subsequently, create intermediate dilutions in kinase buffer to ensure the final DMSO concentration in the assay does not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP (at or near the Km for the specific kinase), and the appropriate substrate peptide (e.g., Poly(Glu:Tyr, 4:1) for JAK2/VEGFR-2, MEK1 for B-Raf).[5][6][16]

-

Reaction Setup (384-well plate):

-

Reaction Initiation: Add 10-12.5 µL of the ATP/Substrate solution to all wells to start the kinase reaction.[14][17]

-

Kinase Reaction: Incubate the plate for 45-60 minutes at 30°C.[4][17]

-

Detection:

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Summary of Biochemical Assay Parameters:

| Parameter | JAK2 Assay | VEGFR-2 Assay | B-Raf V600E Assay |

| Enzyme | Recombinant human JAK2 | Recombinant human VEGFR-2 | Recombinant human B-Raf V600E |

| Substrate | PTK Substrate (Poly(Glu:Tyr))[12] | PTK Substrate (Poly(Glu:Tyr))[6] | Recombinant MEK1[5][18] |

| ATP Conc. | Near Km (typically 10-100 µM) | Near Km (typically 10-100 µM) | Near Km (typically 10-100 µM) |

| Detection | ADP-Glo™ or Kinase-Glo® | ADP-Glo™ or Kinase-Glo® | ADP-Glo™ or AlphaScreen®[11] |

| Reference | [12][16][17] | [4][6][14] | [5][9][18] |

Tier 2: Cell-Based Assays

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect.[19]

Objective: To determine if the test compounds inhibit the phosphorylation of the kinase's direct downstream substrate in a cellular environment.

Principle: Western blotting or cell-based ELISA (e.g., SureFire®) can be used to measure the levels of a specific phosphorylated protein. A successful inhibitor will reduce the level of the phosphorylated target protein without affecting the total amount of that protein.

General Protocol (Western Blot for Phospho-STAT5 in HEL cells):

-

Cell Culture: Culture Human Erythroleukemia (HEL) cells, which harbor the activating JAK2 V617F mutation and exhibit constitutive STAT5 phosphorylation.[3][17]

-

Compound Treatment: Seed HEL cells in 6-well plates. Once they reach the desired confluency, treat them with a serial dilution of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-STAT5 (p-STAT5) overnight at 4°C.[17]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-STAT5 signal to the total STAT5 signal for each treatment condition.

Summary of Cellular Target Engagement Assays:

| Target | Cell Line | Downstream Readout | Rationale |

| JAK2 | HEL (JAK2 V617F) | Phospho-STAT5[3] | Endogenous activating mutation provides a constitutive signal. |

| VEGFR-2 | HUVEC | Phospho-VEGFR-2 (Y1054/1059) | Stimulate with VEGF-A to induce receptor phosphorylation. |

| B-Raf | A375 (B-Raf V600E) | Phospho-ERK1/2[11] | Endogenous activating mutation drives constitutive p-ERK levels. |

Objective: To assess the effect of the test compounds on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.[5][7] A successful inhibitor should selectively reduce the viability of cancer cells that are known to be driven by the target kinase.

General Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., HEL, A375) into a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for investigating the therapeutic potential of this compound analogs. The selection of JAK2, VEGFR-2, and B-Raf as primary targets is strongly supported by the extensive literature on the 2-aminopyridine scaffold as a potent kinase inhibitor. The detailed biochemical and cell-based protocols outlined herein offer a clear and robust path for validating these targets and identifying lead compounds.

Successful identification of potent and selective inhibitors will pave the way for lead optimization, where structure-activity relationship (SAR) studies can be employed to further refine the molecular architecture of these analogs. Subsequent preclinical testing in animal models will be the final, critical step before these promising compounds can be considered for clinical development.[15] The journey from a promising scaffold to a clinically effective drug is arduous, but a logical, evidence-based approach, as detailed in this guide, provides the surest path to success.

References

- B-Raf IN 8: Application Notes and Protocols for In Vitro Assays. (n.d.). Benchchem.

- Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.

- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). Benchchem.

- Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. (2010). Journal of Biomolecular Screening.

- VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.